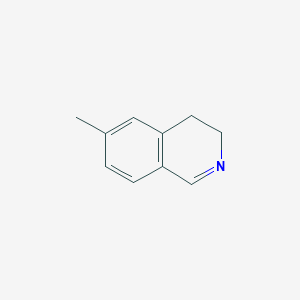
(S)-2-(Aminomethyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer.
Industrial Production Methods: Industrially, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth.
化学反応の分析
Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or derivatives.
科学的研究の応用
(S)-2-(Aminomethyl)pentanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Plays a crucial role in protein synthesis and metabolic pathways.
Medicine: Used in nutritional supplements to support muscle growth and repair. It is also studied for its potential therapeutic effects in conditions like muscle wasting and liver diseases.
Industry: Utilized in the production of food additives and flavor enhancers.
作用機序
The primary mechanism of action of (S)-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is essential for cell growth and protein synthesis. Additionally, it serves as a substrate for the synthesis of other amino acids and metabolic intermediates.
類似化合物との比較
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Also a branched-chain amino acid involved in muscle metabolism.
Uniqueness: (S)-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is more pronounced compared to other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and repair.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChIキー |
SPVZHUGRMDRKAC-YFKPBYRVSA-N |
異性体SMILES |
CCC[C@@H](CN)C(=O)O |
正規SMILES |
CCCC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)



![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)
![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)




![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)

![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
